4-Acetoxy-2',4'-dimethoxybenzophenone
Description
4-Acetoxy-2',4'-dimethoxybenzophenone is a benzophenone derivative featuring acetoxy and methoxy substituents on its aromatic rings. Benzophenones are widely studied for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is structurally characterized by a central ketone group flanked by a 4-acetoxyphenyl moiety and a 2',4'-dimethoxyphenyl group.
Properties
IUPAC Name |
[4-(2,4-dimethoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-13-6-4-12(5-7-13)17(19)15-9-8-14(20-2)10-16(15)21-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHCWPIVGPBWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641737 | |
| Record name | 4-(2,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-19-3 | |
| Record name | Methanone, [4-(acetyloxy)phenyl](2,4-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2’,4’-dimethoxybenzophenone typically involves the reaction of 2,4-dimethoxybenzoyl chloride with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4-Acetoxy-2’,4’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-2’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzophenones
Scientific Research Applications
4-Acetoxy-2’,4’-dimethoxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’,4’-dimethoxybenzophenone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The compound’s acetoxy and methoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Benzophenones
Biological Activity
4-Acetoxy-2',4'-dimethoxybenzophenone (commonly referred to as 4-Acetoxy-DMBP) is an organic compound characterized by its unique structural features, including an acetoxy group and two methoxy groups on a benzophenone framework. Its molecular formula is C₁₇H₁₆O₃, with a molecular weight of approximately 268.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and photochemical applications.
Chemical Structure and Properties
The chemical structure of 4-Acetoxy-DMBP can be represented as follows:
Structural Features:
- Acetoxy Group: Enhances reactivity and solubility.
- Methoxy Groups: Contribute to the compound's lipophilicity and potential biological interactions.
Antimicrobial Properties
Research indicates that 4-Acetoxy-DMBP exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
Anticancer Activity
4-Acetoxy-DMBP has been investigated for its potential anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound's mechanism of action appears to involve the activation of caspases and the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study: MCF-7 Breast Cancer Cells
- Objective: To evaluate the apoptotic effects of 4-Acetoxy-DMBP.
- Methodology: Treatment with varying concentrations of the compound over 48 hours.
- Findings: Significant reduction in cell viability was observed, along with increased markers of apoptosis (caspase activation).
Results Summary:
- IC50 values were determined to be approximately 20 µM for MCF-7 cells, indicating potent activity against this cancer type.
The photochemical properties of 4-Acetoxy-DMBP have also been a focus of research. The compound can absorb UV light and may undergo photodegradation, which is relevant for applications in phototherapy and sunscreen formulations.
The precise mechanism by which 4-Acetoxy-DMBP exerts its biological effects remains under investigation. However, preliminary studies suggest that the hydrolysis of the acetoxy group may release phenolic compounds that interact with biological targets, including enzymes and receptors involved in cellular signaling pathways.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of 4-Acetoxy-DMBP:
- Antimicrobial Efficacy: Demonstrated broad-spectrum activity against various pathogens.
- Anticancer Potential: Induction of apoptosis in multiple cancer cell lines.
- Photochemical Stability: Potential applications in UV protection and therapeutic photochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
